1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol

Aquatic toxicology Environmental safety assessment Polymer additive regulation

Secure your supply of the critical HALS monomer 52722-86-8. Its unique N-hydroxyethyl and C-4 hydroxyl groups enable the direct synthesis of high-molecular-weight oligomeric stabilizers (e.g., HALS 622), delivering unmatched migration resistance in thin-section polyolefins. Choosing this pre-formed derivative eliminates the low-yield, non-selective N-alkylation step required with unsubstituted piperidinol precursors, guaranteeing consistent stoichiometry and superior stabilizer performance. Ideal for agricultural films, automotive interiors, and aqueous coatings.

Molecular Formula C11H23NO2
Molecular Weight 201.31 g/mol
CAS No. 52722-86-8
Cat. No. B1584299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol
CAS52722-86-8
Molecular FormulaC11H23NO2
Molecular Weight201.31 g/mol
Structural Identifiers
SMILESCC1(CC(CC(N1CCO)(C)C)O)C
InChIInChI=1S/C11H23NO2/c1-10(2)7-9(14)8-11(3,4)12(10)5-6-13/h9,13-14H,5-8H2,1-4H3
InChIKeySTEYNUVPFMIUOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol (CAS 52722-86-8): Procurement and Technical Baseline for HALS Intermediate Selection


1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol (CAS 52722-86-8), commercially designated as Light Stabilizer 201 or HS-201, is a hindered amine derivative with molecular formula C₁₁H₂₃NO₂ and molecular weight 201.31 g/mol . The compound features a 2,2,6,6-tetramethylpiperidine core with a 2-hydroxyethyl substituent at the N-1 position and a hydroxyl group at the C-4 position, existing as a white crystalline powder with a melting point of 180–184°C and water solubility of approximately 28 g/L at 20°C . It functions primarily as a critical monomeric intermediate for synthesizing oligomeric and polymeric hindered amine light stabilizers (HALS), and also serves as a direct light and heat stabilizer for plastics in its own right [1].

Why Generic HALS Intermediates Cannot Substitute for 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol (CAS 52722-86-8) in Industrial Synthesis


Substituting 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol with structurally similar N-substituted tetramethylpiperidin-4-ol analogs fundamentally alters downstream stabilizer architecture and performance. This compound's dual hydroxyl functionality—both a secondary hydroxyl at the C-4 position and a primary hydroxyl at the N-hydroxyethyl terminus—provides distinct reactivity that enables esterification polymerization to form oligomeric HALS products such as HALS 622 (CAS 65447-77-0, molecular weight 2000–3000 g/mol) [1]. In contrast, N-unsubstituted precursors (e.g., 2,2,6,6-tetramethylpiperidin-4-ol, CAS 2403-88-5) lack the N-hydroxyethyl handle required for building polymeric stabilizers with controlled migration resistance [1]. N-alkylation of the piperidine nitrogen is non-trivial; the sterically hindered environment reduces alkylation efficiency and may require forcing conditions (microwave irradiation, extended reaction times) that compromise yield and chemoselectivity [2]. Consequently, procurement of the pre-formed N-hydroxyethyl derivative ensures consistent stoichiometry and eliminates variable yields associated with in situ N-alkylation steps.

Quantitative Evidence for Differentiating 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol (CAS 52722-86-8) from Structural Analogs


Aquatic Toxicity Profile: EC50 Comparison Between Monomeric Intermediate (52722-86-8) and Oligomeric Product (65447-77-0)

In acute toxicity testing using Daphnia (aquatic invertebrate model organism), the monomeric compound 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol (CAS 52722-86-8) exhibits an EC50 of 160 mg/L, classifying it as a low aquatic toxicity substance [1]. In contrast, the downstream oligomeric HALS product UV622 (CAS 65447-77-0), which incorporates 52722-86-8 as its monomeric building block, exhibits substantially higher acute aquatic toxicity with a Daphnia EC50 of 25 mg/L, placing it in the medium aquatic toxicity category [1]. This represents an approximate 6.4-fold difference in acute toxicity profile between the intermediate and its polymerized end-product. The differential has regulatory implications for material handling, waste stream management, and environmental permitting in manufacturing facilities that process the monomer versus those handling the finished oligomeric stabilizer.

Aquatic toxicology Environmental safety assessment Polymer additive regulation

Downstream HALS Performance Differentiation: Migration Resistance of Polymeric 622 Versus Monomeric 770

1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol serves as the essential monomeric precursor for synthesizing oligomeric HALS 622 (CAS 65447-77-0), which achieves a molecular weight range of 2000–3000 g/mol through polyesterification of the C-4 and N-hydroxyethyl hydroxyl groups with succinic acid derivatives [1]. This oligomeric architecture confers migration resistance and low volatility that monomeric HALS analogs cannot provide. For context, the monomeric HALS 770 (CAS 52829-07-9), synthesized from a non-hydroxyethylated tetramethylpiperidinol precursor, has a molecular weight of only 481 g/mol and exhibits higher mobility within polymer matrices, rendering it suitable primarily for thick-section applications where migration is less critical [1]. The oligomeric HALS 622 derived from 52722-86-8 is the stabilizer of choice for applications requiring minimal migration and low volatility, such as thin films, fibers, and food-contact materials [1].

Polymer stabilization Migration resistance Oligomeric HALS architecture

Synthetic Route Efficiency: One-Pot Tandem Hydrogenation-Ethoxylation from Triacetoneamine

The patented manufacturing process for 1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol (US4731448A / EP0225850B1) achieves direct conversion from triacetoneamine (4-oxo-2,2,6,6-tetramethylpiperidine) via a tandem sequence: catalytic hydrogenation to form 2,2,6,6-tetramethyl-4-piperidinol followed by in situ reaction with ethylene oxide to install the N-hydroxyethyl substituent [1]. Critically, the process does not require isolation of the intermediate 2,2,6,6-tetramethylpiperidin-4-ol, enabling an integrated one-pot manufacturing workflow that reduces unit operations and solvent handling relative to stepwise N-alkylation approaches [1]. In contrast, alternative N-alkylation routes on the pre-formed 2,2,6,6-tetramethylpiperidin-4-ol scaffold require extended reaction times (up to 40 hours under thermal conditions) or specialized microwave irradiation (20 minutes) to achieve complete conversion due to steric hindrance at the piperidine nitrogen [2].

Process chemistry HALS intermediate manufacturing Catalytic hydrogenation

Dual Hydroxyl Functionality Enables Distinct Downstream Polymerization Pathways

1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol possesses two chemically distinct hydroxyl groups: a secondary hydroxyl at the C-4 piperidine position (pKa ~14.89, predicted) and a primary hydroxyl at the N-hydroxyethyl terminus . This dual functionality enables polycondensation with dicarboxylic acids (e.g., succinic acid, dimethyl succinate) to generate oligomeric HALS structures with repeating hindered amine units along a polyester backbone . N-unsubstituted tetramethylpiperidin-4-ol (CAS 2403-88-5) contains only a single hydroxyl group at C-4, limiting it to mono-esterification reactions and precluding polymeric stabilizer synthesis. Similarly, N-alkylated analogs lacking the C-4 hydroxyl group cannot participate in polyesterification and are restricted to applications as monomeric stabilizers or synthetic intermediates with narrower utility.

Polymer chemistry Esterification polymerization HALS structural design

High-Value Application Scenarios for 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol (CAS 52722-86-8) in Industrial and Research Settings


Synthesis of Oligomeric Hindered Amine Light Stabilizers (HALS 622 and Analogs)

This compound serves as the primary monomer for manufacturing oligomeric HALS 622 (CAS 65447-77-0) through polyesterification with succinic acid or dimethyl succinate. The resulting oligomeric product (MW 2000–3000 g/mol) achieves low volatility and excellent migration resistance, making it the stabilizer of choice for thin-section polyolefin applications including agricultural films, automotive interior components, and food-contact materials [1]. The dual hydroxyl functionality of 52722-86-8 is structurally indispensable for building the polymeric backbone; substitution with non-hydroxyethylated analogs yields only monomeric HALS products with inferior migration resistance [1].

Direct Light and Heat Stabilizer for Plastic Formulations

Beyond its role as an intermediate, 1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol functions as a direct light and heat stabilizer for plastics [2]. The compound participates in the HALS stabilization cycle through nitroxide radical formation, scavenging free radicals generated during polymer photo-oxidation and thermal degradation. Its water solubility of approximately 28 g/L at 20°C enables incorporation into aqueous polymer dispersions and water-based coating formulations where many hydrophobic HALS derivatives exhibit poor compatibility.

Epoxy Resin Crosslinking and Curing Agent Intermediate

The N-hydroxyethyl and C-4 hydroxyl groups of this compound provide reactive sites for incorporation into epoxy resin systems as a crosslinking agent or as an intermediate for synthesizing amine-functional curing agents . The hindered amine structure confers additional stabilization against UV-induced degradation in cured epoxy matrices, extending service life in outdoor coating applications.

Nitroxide Radical Precursor for Spin-Labeling and Analytical Applications

Oxidation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol yields stable nitroxide radicals (TEMPOL-type species) that function as spin labels for electron paramagnetic resonance (EPR) spectroscopy, contrast agents for magnetic resonance imaging (MRI), and radical scavenging probes in analytical chemistry [3]. The N-hydroxyethyl substituent provides aqueous solubility advantages over unsubstituted tetramethylpiperidinyloxy (TEMPO) radicals, expanding applicability to biological and aqueous analytical systems.

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